molecular formula C10H10ClN3OS B1421635 2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide CAS No. 1210160-78-3

2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No. B1421635
CAS RN: 1210160-78-3
M. Wt: 255.72 g/mol
InChI Key: LXWNTYQLBOQPGL-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide” is a type of organic compound . It’s part of a class of compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyrazole ring, and an acetamide group . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The pyrazole ring is a five-membered ring containing two nitrogen atoms . The acetamide group consists of an acetyl group (CH3CO-) bonded to an amine group (-NH2) .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antiviral Applications

Compounds similar to 2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide have been studied for their antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses . This suggests potential for the compound to be developed as an antiviral agent.

Anti-inflammatory Applications

Thiophene derivatives have been recognized for their anti-inflammatory properties . Given the thiophene component in the compound’s structure, it may be researched for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or inflammatory bowel disease.

Anticancer Applications

The indole scaffold found in many bioactive compounds has been associated with anticancer activities . By extension, the compound , due to its structural similarity, could be investigated for its potential to inhibit cancer cell growth or to act as a chemotherapeutic agent.

Antimicrobial Applications

Indole derivatives are known to possess antimicrobial properties, which include activity against a variety of bacterial strains . The compound’s application in this field could lead to the development of new antibiotics or disinfectants.

Fungicidal Applications

Research on thiophen-2-yl derivatives has demonstrated significant fungicidal activities, particularly against plant pathogens . This indicates that 2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide could be a candidate for agricultural fungicides, helping to protect crops from fungal diseases.

Antioxidant Applications

Indole derivatives have also been tested for their antioxidant activity, which is crucial in protecting cells from oxidative stress . The compound could be explored for its ability to scavenge free radicals, which has implications in preventing aging and degenerative diseases.

properties

IUPAC Name

2-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-6-10(15)13-9-3-4-12-14(9)7-8-2-1-5-16-8/h1-5H,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWNTYQLBOQPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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